Indeno[1,2,3-cd]fluoranthene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12/c1-2-6-14-13(5-1)17-9-10-19-15-7-3-4-8-16(15)20-12-11-18(14)21(17)22(19)20/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKRHFYJDSMEMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CC4=C5C=CC=CC5=C6C4=C3C(=C2C=C1)C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172898 | |
| Record name | Indeno(1,2,3-cd)fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193-43-1 | |
| Record name | Indeno(1,2,3-cd)fluoranthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000193431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indeno(1,2,3-cd)fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDENO(1,2,3-CD)FLUORANTHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8AP2IXB5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Classification and Significance of Indeno 1,2,3 Cd Fluoranthene As a Non Alternant Pah
Polycyclic aromatic hydrocarbons are broadly categorized into two main groups: alternant and non-alternant. This classification is based on the arrangement of their carbon atoms. Alternant PAHs are those in which the carbon atoms can be divided into two sets, such that no two atoms within the same set are adjacent. Indeno[1,2,3-cd]fluoranthene, however, falls into the category of non-alternant PAHs. openbiotechnologyjournal.com This is because its structure contains rings with fewer than six carbon atoms, in addition to the standard six-membered benzene (B151609) rings. openbiotechnologyjournal.com Specifically, the presence of a five-membered ring within its fused ring system disrupts the alternating pattern of carbon atoms. openbiotechnologyjournal.com
The non-alternant nature of this compound has significant implications for its chemical and physical properties. This structural feature contributes to its electronic properties, which are of interest in materials science, particularly in the development of organic semiconductors and photovoltaic materials. cymitquimica.com The planar structure of the molecule facilitates π-π stacking interactions, a key factor in its stability and electronic behavior. cymitquimica.com
Environmental Occurrence and Distribution of Indeno 1,2,3 Cd Fluoranthene
Pyrolysis and Combustion Pathways
Indeno[1,2,3-cd]fluoranthene is not typically present in original fuel sources but is synthesized during combustion. ca.gov The primary formation pathways include:
Pyrosynthesis: This process involves the recombination of molecular fragments from partially destroyed compounds at temperatures exceeding 500°C to form new, stable PAHs. ca.govlsu.edu
Pyrolysis: The thermal decomposition of organic materials like lubricant oils, unburnt fuel, and coal tars in the absence of sufficient oxygen leads to the creation of PAH precursors. ca.govlsu.edumq.edu.au
Radical Reactions: In the high-speed environment of an internal combustion engine, radical-based formation mechanisms, such as the Hydrogen-Abstraction/Acetylene-Addition (HACA) mechanism, are considered significant pathways for PAH growth. ca.govresearchgate.net
These mechanisms are prevalent in sources such as automotive exhaust, particularly from diesel engines, and the burning of fossil fuels like coal. concawe.euca.gov
Key Precursor Molecules
The synthesis of this compound often involves the chemical transformation of other PAHs. Research has demonstrated that it can be synthesized from fluoranthene (B47539) . tandfonline.com One specific laboratory method involves the acylation of fluoranthene followed by flash vacuum pyrolysis (FVP) to induce cyclization and form the indeno-annulated structure. tandfonline.comacs.org Other cyclopenta-fused PAHs, such as indeno[1,2,3-cd]pyrene (B138397) , are also formed through similar mechanisms involving different starting PAH molecules. chemrxiv.orgtandfonline.com The formation process can involve complex molecular rearrangements and the migration of phenyl groups around the core PAH structure. tandfonline.com
Environmental Factors Influencing Formation and Composition
Several environmental factors critically influence the formation and relative abundance of this compound. Temperature and the availability of oxygen are the most significant variables.
Temperature: High temperatures generally promote the formation of higher molecular weight PAHs. lsu.eduresearchgate.net As combustion temperatures increase, the synthesis of larger, more complex PAHs like this compound is favored over lower molecular weight compounds. researchgate.net For instance, in the combustion of used motor oils, the emission factors of PAHs showed a parabolic trend with temperature, peaking at 800°C. researchgate.net
Oxygen Concentration: The presence and concentration of oxygen play a dual role. While some oxygen is necessary for combustion, fuel-rich conditions (low oxygen) are conducive to PAH formation. mq.edu.auresearchgate.net In fact, studies on coal tar combustion have shown that this compound was produced only under oxidizing conditions, not in pure pyrolysis. mq.edu.auresearchgate.net However, at very high oxygen concentrations, the formed PAHs, including this compound, are destroyed through oxidation. mq.edu.auresearchgate.net A small amount of oxygen can lead to a measurable increase in its yield, but this yield decreases as oxygen levels approach stoichiometric (ideal combustion) ratios. mq.edu.au
The interplay of these factors determines the final concentration and profile of PAHs emitted from a source. The following table summarizes research findings on the influence of these environmental conditions on PAH formation, including compounds like this compound.
| Study/Source | Key Environmental Factor(s) | Observed Effect on PAH Formation (including this compound) | Reference |
|---|---|---|---|
| Coal Primary Tar Combustion | Oxygen Concentration | This compound was produced only under oxidizing conditions. Yields increased with small amounts of O₂, but decreased at high O₂ concentrations. | mq.edu.auresearchgate.net |
| Biomass Combustion | Temperature | High temperatures significantly improve the synthesis efficiency of precursors to PAHs, increasing the emission of high molecular weight PAHs. | researchgate.net |
| Wood Combustion | Temperature | Light PAHs are released at lower temperatures, while high molecular weight PAHs are formed at high combustion temperatures. | lsu.edu |
| Used Motor Oil Combustion | Temperature | PAH emission factors peaked at 800°C. | researchgate.net |
Regulatory and Scientific Prioritization of Indeno 1,2,3 Cd Fluoranthene As an Environmental Contaminant
Sources and Pathways of this compound in the Environment
This compound enters the environment through various channels, primarily from anthropogenic sources. Once released, it can be found in the air, water, and soil, often adsorbed to particulate matter.
Anthropogenic Emissions and Primary Sources
Human activities are the main contributors to the environmental burden of this compound.
The primary formation mechanism of this compound is the incomplete combustion or pyrolysis of organic matter. europa.eufsai.ieherts.ac.uk This process occurs in a wide range of activities, from industrial manufacturing to household heating. europa.eufsai.ieherts.ac.uk Factors such as the type of organic material, temperature, and oxygen availability influence the amount and types of PAHs produced. canada.ca For instance, some studies have noted that this compound, along with other specific PAHs, is produced only under oxidizing conditions during the combustion of coal primary tar. researchgate.net
Specific industrial sectors are significant sources of this compound emissions.
Electronic Waste Dismantling: The informal and often crude methods used in electronic waste (e-waste) dismantling, such as open burning to recover valuable metals, release a variety of hazardous substances, including this compound. nih.govgdut.edu.cn Studies of e-waste sites have shown that high-molecular-weight PAHs, including this compound, are predominant in atmospheric particles. gdut.edu.cn
Coking Plants: The production of coke, a key material in steel manufacturing, involves heating coal to high temperatures in the absence of air. This process is a major source of PAH emissions, including this compound. canada.camdpi.com Research has found high concentrations of this compound in the soil and dust around coking plants. mdpi.comresearchgate.net For example, a study of a coking plant identified Indeno[1,2,3-cd]pyrene as one of the significant contributors to the cancer risk associated with soil contamination. mdpi.com
The table below presents data on the concentration of Indeno[1,2,3-cd]pyrene in different industrial settings.
Table 1: Concentration of Indeno[1,2,3-cd]pyrene in Industrial Environments
Exhaust from motor vehicles is another significant source of this compound in urban environments. environment-agency.gov.ukineris.fr The compound is a component of gasoline engine exhaust. ca.gov Studies have used Indeno[1,2,3-cd]pyrene, along with other PAHs, as tracers for automotive emissions in receptor modeling. tandfonline.com Research in Daejeon, South Korea, found that vehicle exhaust and fuel combustion were likely sources of PAHs, including Indeno[1,2,3-cd]pyrene, in road dust. eeer.org
The burning of wood and coal for residential heating and cooking is a major contributor to PAH emissions, including this compound, particularly in certain regions. lsu.edunih.gov Studies have shown that indoor air concentrations of Indeno[1,2,3-cd]pyrene can be significantly higher in homes that use wood-burning appliances. researchgate.net For example, one study found that indoor levels of Indeno[1,2,3-cd]pyrene were about 3 to 5 times higher in homes with wood-burning stoves compared to those without. researchgate.net The combustion of coal in household stoves also releases a wide range of PAHs. nih.gov
The following table summarizes findings on Indeno[1,2,3-cd]pyrene from domestic combustion sources.
Table 2: Indeno[1,2,3-cd]pyrene from Domestic Combustion
Natural Formation Processes (e.g., Carbonization)
While anthropogenic sources are dominant, this compound can also be formed through natural processes. europa.eufsai.iemst.dk Carbonization, the conversion of organic substances into carbon through destructive distillation, is one such process. europa.eufsai.iemst.dkusamv.ro Natural events like forest fires and volcanic eruptions also contribute to the environmental levels of PAHs. herts.ac.ukcanada.ca
Environmental Occurrence and Distribution
This compound is a ubiquitous environmental contaminant, primarily resulting from incomplete combustion processes. Its distribution spans across atmospheric, aquatic, and terrestrial ecosystems, with its specific partitioning and concentration influenced by a variety of factors.
Atmospheric Presence of this compound
In the atmosphere, this compound exists in both gaseous and particulate phases, with its distribution being a key factor in its transport and fate.
The atmospheric distribution of this compound is widespread, with concentrations varying significantly between urban, suburban, and rural areas. Urban and industrial zones typically exhibit higher concentrations due to greater emissions from sources like traffic and industrial processes. bioline.org.broup.com For example, a study comparing urban and suburban residential areas found that the concentrations of 5- and 6-ring PAHs, including Indeno[1,2,3-cd]pyrene, were higher in the urban setting. bioline.org.br
On a larger scale, global and regional models have been developed to simulate the atmospheric transport and distribution of PAHs like Indeno[1,2,3-cd]pyrene. copernicus.org These models incorporate data on emissions from various sources to predict concentrations across different regions. europa.euun.org Long-range atmospheric transport can carry these particle-bound pollutants far from their original sources, leading to their detection in remote environments. tandfonline.com
Aquatic Systems and this compound Contamination
This compound enters aquatic systems through various pathways, with wastewater effluents being a significant contributor. Its presence in surface waters poses a risk to aquatic ecosystems.
Wastewater treatment plants (WWTPs) are recognized as important point sources of PAHs, including Indeno[1,2,3-cd]pyrene, into the aquatic environment. internationaljournalcorner.com Studies have detected Indeno[1,2,3-cd]pyrene in the influent of WWTPs, indicating its presence in raw sewage. iwaponline.comnih.gov While biological treatment processes can remove a significant portion of some PAHs, the efficiency varies for different compounds. iwaponline.comnih.gov In some cases, biochemical treatment has been observed to paradoxically increase the concentration of certain high molecular weight PAHs like Indeno[1,2,3-cd]pyrene in the wastewater. researchgate.net The sludge produced during wastewater treatment can also contain notable concentrations of Indeno[1,2,3-cd]pyrene. mdpi.com
A study of wastewater effluents in Delta State, Nigeria, detected fourteen different PAHs, with concentrations ranging from 0.002 to 0.108 mg/L. internationaljournalcorner.com Another study in the Buffalo River Estuary, South Africa, found individual PAH levels in the water phase up to 24.91 μg/L for Indeno[1,2,3-cd]pyrene. nih.gov
Table 1: Concentration of Indeno[1,2,3-cd]pyrene in Wastewater
| Location | Concentration Range (mg/L) |
| Delta State, Nigeria internationaljournalcorner.com | 0.002 - 0.108 |
| Buffalo River Estuary, South Africa nih.gov | up to 0.02491 |
Note: The table presents the range of total PAH concentrations found in the studies, with the specific concentration of Indeno[1,2,3-cd]pyrene noted where available.
Once discharged, this compound can be found in various surface water bodies. A study in England estimated that in 2010, approximately 200kg of Indeno[1,2,3-cd]pyrene were released into surface waters, with this amount potentially increasing in subsequent years. service.gov.uk Research in Delta State, Nigeria, detected eleven PAHs in stream water, with concentrations ranging from 0.002 to 0.054 mg/L, generally lower than in wastewater effluents. internationaljournalcorner.com
In some aquatic environments, a net transfer of Indeno[1,2,3-cd]pyrene from the water column to the sediment has been observed. researchgate.net This is consistent with its hydrophobic nature and tendency to associate with particulate matter, which eventually settles. The United States Environmental Protection Agency has set guidelines for ambient water quality concerning human cancer risk, which includes a limit for the total concentration of several PAHs, including Indeno[1,2,3-cd]pyrene. researchgate.net
Table 2: Estimated Release and Concentration of Indeno[1,2,3-cd]pyrene in Surface Waters
| Location/Study | Finding |
| England (2010) service.gov.uk | Estimated 200kg released to surface waters. |
| Delta State, Nigeria (Stream Water) internationaljournalcorner.com | Concentrations ranged from 0.002 to 0.054 mg/L (for total PAHs). |
Terrestrial Environments: Soil and Sediment Contamination
This compound is frequently detected in terrestrial environments, with soils and sediments acting as major reservoirs for this compound. agriculturejournals.cz Its presence in these matrices is a significant concern due to its persistence and potential for bioaccumulation. The concentration of this compound in soils and sediments is highly variable and depends on the proximity to emission sources.
Research has shown that soils in urban and industrialized areas generally exhibit higher concentrations of high-molecular-weight PAHs, including this compound, compared to those in rural or agricultural lands. agriculturejournals.cz For instance, a study of soils along the Shatt Al-Arab River Delta in Iraq found that high-molecular-weight PAHs like this compound were dominant in urban and industrial soils, whereas lower molecular weight PAHs were more prevalent in less polluted areas. agriculturejournals.cz Similarly, studies near major highways have demonstrated that the concentration of this compound in soil tends to decrease with increasing distance from the road. apis.ac.uk
In a study of river sediments in Serbia, the concentration of Indeno[1,2,3-cd]pyrene was found to be correlated with the total organic carbon (TOC) content, indicating that organic matter in sediment plays a key role in sequestering this hydrophobic compound. pjoes.com A specific investigation of agricultural soil and river sediment in Edo State, Nigeria, quantified the levels of this compound, highlighting its presence even in areas with agricultural activity. mdpi.com In some heavily contaminated industrial soils, such as those near oil refineries or other industrial sites in Poland, the total concentration of PAHs can reach levels as high as 30,000 µg/kg. pjoes.com Research in European cities found Indeno[1,2,3-cd]pyrene concentrations in soil ranging from 0.158 to 2.827 mg/kg. frontiersin.org
Table 1: Concentration of this compound in Soil and Sediment Samples from Various Studies. frontiersin.orgmdpi.com
Occurrence in Foodstuffs and Agricultural Products
The contamination of the food supply with PAHs, including this compound, is a primary route of human exposure. europa.eu This compound can enter the food chain through several pathways, such as the deposition of airborne particles onto plant surfaces, transfer from contaminated soil to crops, and from contaminated water to aquatic organisms. nih.gov Food processing and cooking methods, particularly those involving high temperatures like grilling, smoking, or roasting, are also significant sources of PAH formation in food. europa.eueuropa.eu
This compound has been detected in a wide array of foodstuffs. europa.eu Leafy vegetables are particularly susceptible to contamination from atmospheric deposition due to their large surface area. researchgate.net A study in Romania found that PAHs were detected at higher concentrations in vegetables from urban areas compared to rural ones. researchgate.net In contrast, a study of raw staple foods, including rice, beans, and cassava flakes, from a market in Nigeria reported that Indeno[1,2,3-cd]pyrene levels were below the detection limit. chemclassjournal.com Similarly, research on grilled beef steaks found that Indeno[1,2,3-cd]pyrene was not detected, regardless of the type of charcoal used. kosfaj.org
The concentration of PAHs in raw fruits and vegetables is generally low. For the 16 priority PAHs listed by the U.S. Environmental Protection Agency (EPA), which includes Indeno[1,2,3-cd]pyrene, concentrations have been found to range from 0.01 to 20 µg/kg (wet weight). tandfonline.com Due to its potential health risks, Indeno[1,2,3-cd]pyrene is often included in regulatory monitoring. For example, the European Union has set a maximum limit for the sum of four PAHs (benzo[a]pyrene, benzo[b]fluoranthene (B1141397), benzo[k]fluoranthene, and indeno[1,2,3-cd]pyrene) in drinking water. nih.gov
Table 2: Occurrence of this compound in Various Foodstuffs and Agricultural Products. researchgate.netchemclassjournal.comkosfaj.orgtandfonline.com
Synthetic Methodologies for Indeno 1,2,3 Cd Fluoranthene and Its Analogs
Traditional Synthetic Routes for Indeno-Annulated PAHs
Classical approaches to synthesizing complex PAHs often relied on multi-step processes involving strong acids and high temperatures to form the requisite carbon-carbon bonds and achieve planarization.
One of the foundational methods for building fused aromatic rings is the Friedel-Crafts reaction. This strategy typically involves the acylation of an aromatic substrate followed by an intramolecular cyclization to form a new ring. For indeno-annulated systems, this could involve the acylation of a fluoranthene (B47539) core or a related polycyclic system, followed by a ring-closing reaction, often promoted by a strong acid, to construct the five-membered indenyl ring. These methods, while fundamental, can be limited by the harsh reaction conditions and potential for side reactions.
Another traditional approach involves cyclization reactions that proceed through reactive intermediates. For instance, the synthesis of the related Indeno[1,2,3-cd]pyrene (B138397) can be achieved by forming a reactive diazonium intermediate from 2-(pyren-1-yl)aniline. This intermediate then undergoes an intramolecular aromatic substitution at room temperature to form the final fused product.
Building upon a pre-existing fluoranthene skeleton is another logical traditional strategy. This involves the chemical modification of fluoranthene to introduce functional groups that can then be used to construct the additional fused indeno-ring system. For example, the treatment of a related compound, Indeno[1,2,3-cd]pyrene, with osmium tetraoxide results in the formation of a K-region dihydrodiol, demonstrating that the core structure can be functionalized to create precursors for more complex analogs.
Contemporary Advances in Fluoranthene and Related PAH Synthesis
Modern synthetic chemistry has seen a significant shift towards methods that utilize transition-metal catalysts. These approaches offer milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional routes, enabling the rapid and precise synthesis of complex PAHs.
Palladium- and rhodium-catalyzed reactions have become powerful tools for the construction of fluoranthene and indeno-annulated PAHs. These methods primarily focus on the efficient formation of aryl-aryl bonds through cross-coupling and C-H activation/arylation reactions.
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a cornerstone of modern PAH synthesis. A particularly effective strategy for synthesizing fluoranthene derivatives involves the reaction of 1,8-dihalogenated naphthalenes with arylboronic acids.
A significant advancement is the development of a tandem Suzuki-Miyaura coupling and intramolecular C-H arylation sequence. In this one-pot reaction, a 1,8-diiodonaphthalene (B175167) is first coupled with an arylboronic acid. The resulting intermediate then undergoes a palladium-catalyzed intramolecular C-H arylation to form the fluoranthene core in a single operation. This method has been shown to be effective with both homogeneous catalysts like Pd(dppf)Cl₂ and reusable heterogeneous nanocatalysts.
A specific application of this methodology has been developed for the direct indeno-annelation of PAHs. In a Suzuki-Heck-type coupling cascade, o-bromobenzeneboronic acid is coupled with bromoarenes, such as 1-bromonaphthalene, under palladium catalysis to furnish indeno-annelated PAHs in moderate to good yields in a single step.
Table 1: Suzuki-Miyaura Coupling for Fluoranthene Synthesis
| Starting Materials | Catalyst (mol %) | Base | Solvent | Temp (°C) | Yield (%) |
| 1,8-Diiodonaphthalene, 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | KOAc | DMSO | 90 | 71 |
| 1,8-Diiodonaphthalene, Phenylboronic acid | Pd(dppf)Cl₂ (5) | KOAc | DMSO | 90 | 65 |
| 1,8-Diiodonaphthalene, 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (5) | KOAc | DMSO | 90 | 78 |
| 1,8-Diiodonaphthalene, 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | KOAc | DMSO | 90 | 75 |
Intramolecular C-H arylation is a powerful final step in the synthesis of many PAHs, enabling the planarization of a precursor molecule to form the final fused-ring system. This reaction involves the activation of a C-H bond on one aromatic ring and its coupling with an adjacent, often halogenated, aromatic ring, typically catalyzed by palladium.
This strategy is often the key cyclization step that follows an initial intermolecular bond formation, such as a Suzuki-Miyaura coupling. For example, after coupling an arylboronic acid to a 1,8-dihalonaphthalene, the resulting 1-aryl-8-halonaphthalene intermediate undergoes an intramolecular C-H arylation to close the five-membered ring and form the fluoranthene skeleton. The efficiency of this cyclization is a critical advantage of modern synthetic methods. A three-step sequence developed for fluoranthenes involves an initial intermolecular C-H arylation, followed by nonaflation, and finally, a palladium-catalyzed intramolecular C-H arylation that yields the product in up to 98%.
Utilization of Aryl Triazenes and Aryl Diazonium Intermediates
The synthesis of fluoranthene frameworks, including analogs of indeno[1,2,3-cd]fluoranthene, can be achieved through methods that utilize aryl triazenes and in situ generated aryl diazonium intermediates. These approaches are centered on the formation of a reactive aryl cation, which then undergoes an intramolecular cyclization to construct the polycyclic aromatic hydrocarbon (PAH) skeleton.
One such method employs aryl triazenes as stable precursors to aryl diazonium salts. rsc.org The treatment of an aryl triazene (B1217601) with a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), is proposed to generate a corresponding aryl diazonium species. This intermediate subsequently forms a high-energy aryl cation. The final step of the reaction cascade is the intramolecular trapping of this cation by another aryl group within the molecule, leading to the formation of the fluoranthene core. rsc.org This strategy has been successfully used to create various fluoranthene analogues. rsc.org
A related strategy involves the direct, in situ generation of the aryl diazonium intermediate from aniline (B41778) derivatives. rsc.org In a method demonstrated by Cho and co-workers for the synthesis of fluoranthene analogues, anilines are reacted with tert-butyl nitrite (B80452) (tBuONO). This reaction forms the aryl diazonium intermediate, which then undergoes cyclization to yield the target benzo[b]fluoranthene (B1141397) products in moderate to good yields. rsc.org While this specific approach was detailed for benzo[b]fluoranthenes, the methodology has also been applied to the synthesis of other complex PAHs, including fluoranthene and indeno[1,2,3-cd]pyrenes, highlighting its potential utility for structurally related compounds like this compound. rsc.org
Table 1: Synthetic Approaches Using Aryl Cation Precursors
| Precursor | Reagent | Proposed Intermediate | Application |
|---|---|---|---|
| Aryl Triazene | BF₃·OEt₂ (Lewis Acid) | Aryl diazonium, Aryl cation | Synthesis of fluoranthene analogues |
| Aniline Derivative | tBuONO | Aryl diazonium | Synthesis of benzo[b]fluoranthenes, fluoranthene, and indeno[1,2,3-cd]pyrenes |
High Purity Synthesis for Research and Reference Standards
The synthesis of high-purity this compound is essential for its use as a reference standard in analytical and environmental chemistry. The primary goal is not just the chemical synthesis itself, but the production of a Certified Reference Material (CRM) with a precisely known purity, accompanied by a comprehensive uncertainty budget and traceability to the International System of Units (SI).
The availability of a BCR® Certified Reference Material of this compound confirms that high-purity synthesis and certification have been achieved. sigmaaldrich.com BCR stands for the Community Bureau of Reference of the European Commission, which established a program for producing reference materials. The development of such a standard follows rigorous international guidelines, such as ISO 17034 and ISO Guide 35, which outline the requirements for the competence of reference material producers and the content of certificates. nih.govnih.gov
Chemical Synthesis: An appropriate synthetic route is chosen to produce the crude this compound. This is followed by extensive purification steps, such as recrystallization and chromatography, to achieve the highest possible chemical purity.
Purity Assessment: The purity of the material is meticulously determined using multiple independent analytical techniques to identify and quantify any impurities. Methods typically include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). lgcstandards.com
Value Assignment and Certification: The certified value for the purity or concentration of the standard is established. This often involves an in-house study using definitive methods like isotope dilution mass spectrometry (IDMS) and is frequently validated through inter-laboratory comparison studies involving multiple expert laboratories. nih.govnih.gov
Homogeneity and Stability Studies: The batch of the reference material is tested to ensure that the substance is homogenous throughout the entire batch. Stability studies are also performed under various storage conditions to establish a valid shelf-life for the certification. nih.govlgcstandards.com
The final product is a well-characterized material with a certificate of analysis detailing its purity, uncertainty, traceability, and proper handling and storage instructions. nist.gov This high-purity standard is critical for the accurate calibration of analytical instruments used to monitor PAHs in environmental samples. nist.gov
Table 2: Key Characteristics of a High-Purity Reference Standard
| Characteristic | Description | Relevance |
|---|---|---|
| Identity | Confirmed structure of the chemical compound (e.g., via MS, NMR). | Ensures the material is the correct substance. |
| Purity | Quantitatively determined mass fraction of the main component. | Crucial for accurate calibration and quantification. |
| Traceability | An unbroken chain of comparisons to a stated reference (e.g., SI units). | Ensures comparability and validity of measurements. |
| Uncertainty | A parameter associated with the certified value that characterizes the dispersion of values. | Provides a quantitative indication of the quality of the certified value. |
| Homogeneity | Uniformity of the property value among different units of the material. | Ensures that any subsample is representative of the entire batch. |
| Stability | The ability of the material to maintain its certified property value over time. | Defines the shelf-life and required storage conditions. |
Analytical Methodologies for Indeno 1,2,3 Cd Fluoranthene Quantification and Characterization
Extraction and Sample Preparation Techniques for Diverse Matrices
Effective sample preparation is a critical first step to isolate Indeno[1,2,3-cd]fluoranthene from complex matrices and concentrate it for analysis. The choice of extraction technique depends on the sample type (e.g., water, soil, food) and the target analyte's physicochemical properties. prnewswire.com Traditional extraction methods for polycyclic aromatic hydrocarbons (PAHs) include liquid-liquid extraction, solid-phase extraction, and accelerated solvent extraction. prnewswire.comnews-medical.net
Liquid-liquid extraction (LLE) is a conventional method used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the analysis of PAHs like this compound in water samples, LLE is a foundational technique. oup.com The process involves vigorous mixing of the water sample with an organic solvent such as methylene (B1212753) chloride. The hydrophobic PAHs preferentially partition into the organic layer. This extract is then separated, dried, and concentrated before chromatographic analysis. researchgate.net While effective, LLE can be time-consuming and requires large volumes of organic solvents, which has led to the development of alternative methods. news-medical.netoup.com
Solid-phase extraction (SPE) has become a widely used and often preferred alternative to LLE for extracting PAHs from aqueous samples. oup.com This technique involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Target analytes, like this compound, are retained on the sorbent while the sample matrix passes through. obrnutafaza.hr The analytes are later eluted with a small volume of an appropriate organic solvent. obrnutafaza.hr
Commonly used sorbents for PAH extraction include C18-bonded silica. obrnutafaza.hr The process for water samples typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the PAHs with solvents like acetone (B3395972) and dichloromethane. obrnutafaza.hr The resulting eluate is then concentrated and prepared for analysis. obrnutafaza.hr SPE offers several advantages over LLE, including higher enrichment factors, lower solvent consumption, and easier automation. perlan.com.pl It has been successfully applied to extract this compound from various water matrices. obrnutafaza.hrmdpi.com
A study demonstrated a simple and efficient SPE method for extracting 16 PAHs, including this compound, from water using C18 cartridges, achieving excellent recoveries. obrnutafaza.hr For a 1 µg/L fortified blank, the recovery for this compound was 81.0%, and for a 10 µg/L blank, it was 101.7%. obrnutafaza.hr
Table 1: SPE Recovery of this compound from Water
| Spiking Concentration | Average Recovery (%) |
|---|---|
| 1 µg/L | 81.0 |
| 10 µg/L | 101.7 |
Data sourced from UCT, LLC Application Note. obrnutafaza.hr
Ultrasonic extraction, or sonication, is a common method for extracting PAHs from solid and semi-solid matrices like soil, sediment, and sewage sludge. researchgate.netresearchgate.net The technique utilizes high-frequency sound waves to create cavitation bubbles in a solvent surrounding the sample. The formation and collapse of these bubbles generate localized high pressure and temperature, disrupting the sample matrix and enhancing the transfer of the analyte into the solvent. nih.gov
The effectiveness of ultrasonic extraction depends on factors such as the choice of solvent, extraction time, and temperature. researchgate.netnih.govresearchgate.net A mixture of hexane (B92381) and acetone (1:1) or cyclohexane (B81311) and acetone (1:1) with sonication times of 30 to 60 minutes has been shown to be effective for extracting a range of PAHs, including this compound, from soil. researchgate.net After extraction, the solvent is typically filtered and concentrated before analysis. researchgate.net This method is considered efficient, easy, and low-cost for determining PAHs in solid samples. researchgate.net
Chromatographic Separation and Detection Methods
Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other PAHs and interfering compounds. The separated compounds are then detected and quantified.
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the determination of PAHs. thermofisher.com The separation is typically performed on a specialized PAH column, such as a C18 column, using a mobile phase gradient of water and a polar organic solvent like acetonitrile. thermofisher.comsigmaaldrich.com This allows for the separation of a complex mixture of PAHs based on their differing affinities for the stationary and mobile phases. sigmaaldrich.com
Fluorescence detection (FLD) is a highly sensitive and selective method for detecting PAHs, many of which, including this compound, are naturally fluorescent. ingenieria-analitica.comhplc.eu A fluorescence detector measures the emission of light from a compound after it has been excited by light of a specific wavelength. akjournals.com The high selectivity is achieved because not all compounds fluoresce, and the specificity can be further enhanced by selecting optimal excitation (Ex) and emission (Em) wavelengths for each target analyte. ingenieria-analitica.comakjournals.com
For a mixture of PAHs, wavelength programming is often used, where the excitation and emission wavelengths are changed during the chromatographic run to correspond with the elution of specific compounds, thereby maximizing the sensitivity for each one. sigmaaldrich.comingenieria-analitica.com Studies have focused on optimizing these wavelengths to develop highly sensitive analysis methods. akjournals.comresearchgate.net For this compound, specific wavelength pairs have been identified to achieve the best detection sensitivity. sigmaaldrich.com The sensitivity of FLD is significantly higher than that of UV detection for most PAHs. jasco-global.com
Table 2: HPLC-FLD Wavelengths for this compound Detection
| Time (min) | Excitation Wavelength (nm) | Emission Wavelength (nm) |
|---|---|---|
| 25.6 | 274 | 507 |
Data sourced from Sigma-Aldrich Application Note. sigmaaldrich.com
An on-line SPE HPLC method coupled with fluorescence detection demonstrated a method detection limit (MDL) for this compound of 0.131 µg/L in tap water, showcasing the method's high sensitivity. thermofisher.com
Gas Chromatography (GC)
Gas chromatography (GC) is a cornerstone technique for the analysis of semi-volatile organic compounds like this compound. It excels in separating complex mixtures of polycyclic aromatic hydrocarbons (PAHs) from various environmental and food matrices. The separation is achieved as the sample is vaporized and travels through a capillary column, with different compounds eluting at distinct times based on their physical and chemical properties, such as boiling point and polarity. For PAHs, which often include numerous isomers, the choice of the capillary column is critical for achieving adequate separation before detection. shimadzu.com
Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful and widely used method for the definitive identification and quantification of this compound. semanticscholar.orguctm.edu In this technique, the GC column separates the analyte from other compounds in the sample before it enters the mass spectrometer. The MS then bombards the molecules with electrons, causing them to ionize and fragment into characteristic patterns. By monitoring specific ions, analysts can achieve high selectivity and sensitivity.
The system can be operated in different modes. In Selected Ion Monitoring (SIM) mode, the mass spectrometer is set to detect only a few specific mass-to-charge ratios (m/z) corresponding to the target analyte, which increases sensitivity. A more advanced technique is tandem mass spectrometry (GC/MS/MS), which uses multiple stages of mass analysis. shimadzu.com This approach, often employing Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces background interference, resulting in lower detection limits, especially in complex matrices like food extracts. shimadzu.com For instance, the detection limit for Indeno[1,2,3-cd]pyrene (B138397) using GC/MS/MS (MRM) can be as low as 0.011 pg/µL, a notable improvement over the 0.075 pg/µL achievable with GC/MS (SIM). shimadzu.com
The choice of carrier gas is also a key parameter. While helium has traditionally been used, hydrogen is an effective alternative that can reduce run times. hpst.cz The use of a specialized HydroInert source in the MS can optimize performance with hydrogen, yielding excellent peak shape and sensitivity. hpst.czhpst.cz Method detection limits (MDLs) for Indeno[1,2,3-cd]pyrene using GC/MS can be in the sub-picogram range, demonstrating the technique's high sensitivity. hpst.cz
Table 1: Example GC/MS Operating Conditions for PAH Analysis
| Parameter | Condition | Reference |
|---|---|---|
| GC System | Agilent 8890 GC | hpst.cz |
| MS System | Agilent 7000E triple quadrupole GC/MS | hpst.cz |
| Column | Rtx-35 (30 m length, 0.32 mm I.D., 0.25 µm df) | shimadzu.com |
| Inlet Temperature | 300-320 °C | shimadzu.comhpst.cz |
| Injection Mode | Pulsed Splitless | hpst.cz |
| Carrier Gas | Helium or Hydrogen | shimadzu.comhpst.cz |
| Oven Program | Initial 90°C (2 min), ramp 5°C/min to 320°C (hold 12 min) | shimadzu.com |
| MS Source Temperature | 320 °C | hpst.cz |
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a specialized analytical technique used to determine the stable isotope ratios of specific compounds, including Indeno[1,2,3-cd]pyrene. ucdavis.edu This methodology is particularly useful for source apportionment studies, where identifying the origin of PAH contamination is crucial. By measuring the ratios of heavy to light stable isotopes (e.g., ¹³C/¹²C or ²H/¹H), scientists can trace the environmental pathways and sources of the compound.
In a typical GC-C-IRMS setup, the compounds separated by the GC are quantitatively converted into a simple gas, such as carbon dioxide (CO₂) for carbon isotope analysis or hydrogen gas (H₂) for hydrogen isotope analysis. This conversion occurs in a high-temperature combustion or thermal conversion reactor. ucdavis.edu For δ¹³C analysis, the separated PAH is combusted in a reactor containing copper oxide and nickel oxide wires at 1000°C to produce CO₂. For δ²H analysis, the compound is converted to H₂ in a thermal conversion reactor at 1425°C. ucdavis.edu The resulting gas is then introduced into the isotope ratio mass spectrometer, which precisely measures the different isotopic masses.
The data are reported in delta (δ) notation in parts per thousand (‰) relative to international standards, such as Vienna Pee Dee Belemnite (V-PDB) for carbon and Vienna Standard Mean Ocean Water (V-SMOW) for hydrogen. ucdavis.edu
Table 2: GC-C-IRMS System Parameters for PAH Isotopic Analysis
| Parameter | Condition | Reference |
|---|---|---|
| GC System | Thermo Trace GC 1310 | ucdavis.edu |
| Column | Agilent DB-5ms (30 m x 0.25 mm ID x 1 µm film thickness) | ucdavis.edu |
| Oven Program | 50°C (1 min); ramp 10°C/min to 120°C; ramp 5°C/min to 310°C (hold 40 min) | ucdavis.edu |
| IRMS System | Thermo Finnigan MAT 253 | ucdavis.edu |
| Interface | GC IsoLink II Combustion Interface | ucdavis.edu |
| Combustion Reactor (δ¹³C) | NiO tube with CuO/NiO wires at 1000 °C | ucdavis.edu |
| Conversion Reactor (δ²H) | Graphitized Al₂O₃ tube at 1425 °C | ucdavis.edu |
Quality Control and Assurance in Analytical Procedures
Rigorous quality control (QC) and quality assurance (QA) procedures are essential for generating reliable and defensible data in the analysis of this compound. These procedures encompass the entire analytical process, from sample collection to final data reporting.
A key component of QC is the use of internal standards. Isotopically labeled analogs of PAHs (e.g., chrysene-d12, perylene-d12) are added to samples before extraction. semanticscholar.orgnih.gov These standards behave similarly to the target analytes during sample preparation and analysis, allowing for the correction of any analyte loss or variations in instrument response. semanticscholar.orgnih.gov
Method validation is another critical aspect, involving the assessment of linearity, precision, accuracy, and sensitivity. nih.gov Linearity is established by analyzing a series of calibration standards across a range of concentrations to generate a calibration curve. A correlation coefficient (r or R²) value greater than 0.995 is typically considered acceptable. nih.govfood-safety.com The method's sensitivity is defined by the limit of detection (LOD), the lowest concentration that can be reliably detected, and the limit of quantification (LOQ), the lowest concentration that can be accurately measured. nih.gov
Accuracy is often evaluated through recovery experiments, where samples are spiked with a known amount of the analyte. The percentage of the spiked amount that is measured indicates the method's accuracy. food-safety.com Precision is determined by analyzing replicate samples and is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). researchgate.net
Regular analysis of certified reference materials (CRMs) and participation in proficiency testing schemes are also vital QA practices. uctm.edu Furthermore, analyzing duplicate samples and quality control materials at regular intervals (e.g., every five samples) helps monitor the ongoing performance and stability of the analytical system. ucdavis.edu
Table 3: Key Quality Control Parameters in PAH Analysis
| Parameter | Typical Acceptance Criteria | Reference |
|---|---|---|
| Linearity (R²) | > 0.995 | nih.govfood-safety.com |
| Recovery | Typically 80-120% | food-safety.com |
| Precision (CV%) | < 15-20% | nih.govresearchgate.net |
| Internal Standards | Isotopically labeled PAHs | semanticscholar.orgnih.gov |
| Frequency of QC Samples | One per batch or every 5-10 samples | ucdavis.edu |
Biological Activity and Toxicological Mechanisms of Indeno 1,2,3 Cd Fluoranthene
Carcinogenic and Mutagenic Potential of Indeno[1,2,3-cd]fluoranthene
This compound is a polycyclic aromatic hydrocarbon (PAH) recognized for its carcinogenic and mutagenic properties. nih.gov It is considered a probable human carcinogen based on sufficient evidence from animal studies. ornl.govepa.gov Experimental bioassays have demonstrated that this compound can induce tumors at various sites, including the skin and lungs, in animal models. epa.gov Its mutagenic activity has been confirmed in bacterial assays, such as the Salmonella typhimurium reverse mutation assay, where it induces mutations in the presence of metabolic activation. ornl.govnih.gov The genotoxicity of this compound is attributed to its metabolic activation into reactive intermediates that can form covalent adducts with DNA, leading to mutations and initiating the process of carcinogenesis. wikipedia.org
Several international and national health agencies have evaluated the carcinogenic risk of this compound. The International Agency for Research on Cancer (IARC) has classified it in Group 2B , as possibly carcinogenic to humans. ornl.govinchem.org This classification is based on sufficient evidence of carcinogenicity in experimental animals but a lack of data in humans. ornl.govinchem.org
The United States Environmental Protection Agency (US EPA) has classified this compound as a Group B2 substance, indicating it is a probable human carcinogen. ornl.gov This is based on sufficient evidence from animal studies, which show increased incidences of tumors in various tissues following exposure. ornl.govepa.gov
Table 1: Carcinogenicity Classification of this compound by International Agencies
| Agency | Classification | Description |
|---|---|---|
| IARC | Group 2B | Possibly carcinogenic to humans ornl.govinchem.org |
| US EPA | Group B2 | Probable human carcinogen ornl.gov |
The carcinogenic potency of individual PAHs can vary significantly. To assess the risk of complex PAH mixtures found in the environment, a relative potency factor (RPF) approach is often used. dep.state.pa.usnih.gov This method compares the carcinogenic potency of a specific PAH to that of benzo[a]pyrene (B130552) (B[a]P), which is used as the reference compound and assigned an RPF of 1.0. dep.state.pa.us
This compound is considered one of the more potent carcinogenic PAHs, alongside compounds like benzo[a]pyrene and dibenz[a,h]anthracene. nih.gov Different agencies have assigned slightly varying RPFs to this compound, but they consistently indicate a significant carcinogenic potential relative to other PAHs. dep.state.pa.us
Table 2: Comparative Carcinogenic Potency of Selected PAHs
| Polycyclic Aromatic Hydrocarbon (PAH) | EPA 1993 RPF | CalEPA 2011 RPF | EPA 2010 (draft) RPF |
|---|---|---|---|
| Benzo[a]pyrene | 1.0 | 1.0 | 1.0 |
| This compound | 0.1 | 0.1 | 0.07 |
| Benzo[a]anthracene | 0.1 | 0.1 | 0.2 |
| Benzo[b]fluoranthene (B1141397) | 0.1 | 0.1 | 0.8 |
| Benzo[k]fluoranthene | 0.01 | 0.1 | 0.03 |
| Chrysene | 0.001 | 0.01 | 0.1 |
| Dibenz[a,h]anthracene | 1.0 | 1.0 | 10 |
Data sourced from the Pennsylvania Department of Environmental Protection, summarizing various agency findings. dep.state.pa.us
Metabolic Activation Pathways of this compound
The carcinogenicity of this compound is not inherent to the parent molecule but arises from its metabolic activation into reactive intermediates. wikipedia.org This biotransformation is a multi-step process primarily mediated by a family of enzymes in the body. nih.govwikipedia.org
The initial step in the metabolic activation of many PAHs, including this compound, is hydroxylation. wikipedia.org This reaction introduces one or more hydroxyl (-OH) groups onto the aromatic ring structure. In vitro studies with rat liver enzymes have identified several hydroxylated metabolites of this compound, including 8-, 9-, and 10-hydroxy-Indeno[1,2,3-cd]fluoranthene. nih.gov
Following initial oxidation, the resulting arene oxide can be hydrated by the enzyme epoxide hydrolase to form a trans-dihydrodiol. nih.gov For this compound, trans-1,2-dihydro-1,2-dihydroxy-Indeno[1,2,3-cd]fluoranthene is a significant metabolite formed through this pathway. nih.gov These dihydrodiols are crucial precursors for the subsequent formation of highly reactive diol epoxides. nih.gov
The dihydrodiol metabolites undergo further oxidation to form diol epoxides. nih.gov These diol epoxides are widely considered to be the ultimate carcinogenic metabolites of many PAHs. The 1,2-epoxide of this compound has been identified as a potent, direct-acting mutagen. nih.govnih.gov These highly reactive epoxide rings can readily open and form covalent bonds with nucleophilic sites on cellular macromolecules, most importantly, DNA. wikipedia.org The formation of these DNA adducts can lead to misreplication of DNA, resulting in permanent mutations that can initiate cancer. wikipedia.org
The metabolic activation of this compound is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. wikipedia.orgnih.gov These enzymes, particularly those in the CYP1 family, are responsible for the initial oxidation of PAHs. nih.gov Many PAHs, including this compound, can induce the expression of CYP enzymes, such as CYP1A1 and CYP1B1. nih.govnih.gov This induction means that exposure to the PAH can increase the rate of its own metabolism, potentially enhancing the production of toxic and carcinogenic metabolites. nih.gov The CYP enzymes catalyze the formation of arene oxides, which are then converted to dihydrodiols and subsequently to the ultimate carcinogenic diol epoxides. nih.gov
Mechanisms of DNA Adduct Formation
The carcinogenicity of many polycyclic aromatic hydrocarbons (PAHs) is linked to their metabolic activation into reactive electrophiles that can bind to DNA, forming DNA adducts. This process is a key initiating event in chemical carcinogenesis. If these adducts are not removed by cellular DNA repair mechanisms, they can lead to mutations during DNA replication, potentially activating proto-oncogenes or inactivating tumor suppressor genes.
Identification and Characterization of DNA Adducts
Specific research identifying and characterizing the precise chemical structures of DNA adducts formed by this compound is not extensively detailed in the available scientific literature. However, the general mechanism for PAHs involves metabolic activation by cytochrome P450 enzymes to form dihydrodiol epoxides. These reactive intermediates then covalently bind to the nucleophilic sites on DNA bases, most commonly the exocyclic amino groups of guanine (B1146940) and adenine.
For the related and more thoroughly studied compound, Indeno[1,2,3-cd]pyrene (B138397) (IP), ³²P-postlabeling analysis of DNA from treated mouse skin revealed the formation of one major detectable DNA adduct. Studies on IP have also identified metabolites such as IP-1,2-diol and IP-1,2-oxide, which are capable of forming DNA adducts. While these findings relate to a different molecule, they illustrate the common metabolic pathways and adduct-forming capabilities within this class of compounds. The specific adducts for this compound, however, remain to be explicitly characterized.
Correlation of Adduct Formation with Tumorigenicity
The extent of DNA adduct formation is often correlated with the magnitude of the carcinogenic response for PAHs. However, direct studies correlating specific this compound-DNA adduct levels with tumor outcomes are limited.
In contrast, studies on the structurally similar Indeno[1,2,3-cd]pyrene (IP) have explored this correlation. Research has shown that IP possesses tumor-initiating activity on mouse skin and is carcinogenic in newborn mice and rat lungs. Its metabolites, including IP-1,2-diol and IP-1,2-oxide, also show tumorigenic activity, which corresponds with their ability to form DNA adducts. Interestingly, some studies have found that under certain assay conditions with newborn mice, Indeno[1,2,3-cd]pyrene was not tumorigenic, indicating that the carcinogenic potential can be dependent on the specific biological system and exposure conditions. The International Agency for Research on Cancer (IARC) has classified Indeno[1,2,3-cd]pyrene in Group 2B, as possibly carcinogenic to humans, based on sufficient evidence in experimental animals.
Table 1: Tumorigenicity Data for Selected PAHs in Animal Models This table includes data for the related compound Indeno[1,2,3-cd]pyrene to provide context due to the limited specific data for this compound.
| Compound | Animal Model | Exposure Route | Result |
| Indeno[1,2,3-cd]pyrene | Strain A/J Mice | Lung Implantation | Increased incidence of epidermoid carcinomas |
| Indeno[1,2,3-cd]pyrene | CD-1 Mice (newborn) | Intraperitoneal | Not tumorigenic under assay conditions |
| Indeno[1,2,3-cd]pyrene | XVIIc/Z Mice | Subcutaneous Injection | Injection site sarcomas reported |
| Indeno[1,2,3-cd]pyrene | CD-1 Mice | Dermal Application | Skin tumor initiation observed |
Computational Chemistry and Molecular Modeling of Indeno 1,2,3 Cd Fluoranthene
Quantum Chemical Calculations for Structural and Electronic Characterization
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of Indeno[1,2,3-cd]fluoranthene. Various computational methods, ranging from semi-empirical to more rigorous ab initio and density functional theory approaches, have been employed to model its structure and electronic landscape.
The DEWAR-PI method, a semi-empirical molecular orbital theory, has been a valuable tool for studying the reactivity of polycyclic aromatic hydrocarbons (PAHs), particularly nonalternant systems like those derived from fluoranthene (B47539). sci-hub.se This method focuses on the π-electron system, which is crucial for the aromaticity and reactivity of these molecules.
In a comprehensive study on electrophilic substitution in polycyclic fluoranthene hydrocarbons, DEWAR-PI molecular orbital calculations were performed for a series of 14 nonalternant PAHs, including the closely related isomer Indeno[1,2,3-cd]pyrene (B138397). sci-hub.se The primary application of this method was to calculate the energies of the Wheland intermediates (also known as arenium ions) that are formed during electrophilic attack. sci-hub.se By evaluating the energies for all possible substitution sites, the method effectively predicts the most favorable positions for electrophilic substitution. sci-hub.se The program approximates these intermediates by systematically removing individual atoms from the carbon skeleton to model the transition state, a technique that has shown good correlation with experimental rates and orientation of substitution in aromatic hydrocarbons. sci-hub.se
Table 1: Illustrative DEWAR-PI Calculation Output for a Polycyclic Aromatic Hydrocarbon Note: This table is a representative example of the type of data generated from DEWAR-PI calculations for predicting electrophilic reactivity. Actual values for this compound would require a specific calculation.
| Position of Electrophilic Attack | Calculated Relative Energy of Wheland Intermediate (kcal/mol) | Predicted Reactivity |
|---|---|---|
| C-1 | 5.2 | Low |
| C-2 | 4.8 | Low |
| C-7 | 0.0 | High (Most Reactive Site) |
| C-8 | 1.5 | Moderate |
Density Functional Theory (DFT) offers a more accurate description of electron correlation compared to semi-empirical methods, providing reliable structural and electronic data. For complex PAHs, DFT is instrumental in understanding the nuances of their chemical behavior.
In studies of persistent carbocations derived from fluoranthene-like PAHs, Gauge-Including Atomic Orbital (GIAO) DFT calculations have been employed. Specifically, the B3LYP/6-31G(d) level of theory has been used to compute the NMR chemical shifts of the arenium cations formed upon protonation. This technique is crucial for accurately assigning the structure of these reactive intermediates and understanding their electronic environment. By comparing the calculated NMR spectra with experimental data, researchers can confirm the site of protonation and gain insight into the molecule's response to electrophilic attack.
Semi-empirical methods like AM1 (Austin Model 1) provide a computationally efficient means to study large molecules like this compound. These methods are parameterized using experimental data to simplify the complex equations of quantum mechanics, allowing for rapid calculations of molecular properties.
In research focused on the stable ions of fluoranthene-related PAHs, AM1 calculations were used to determine the relative energies of all possible arenium ions formed by protonation. This systematic screening helps to identify the most stable carbocation intermediate, which corresponds to the most likely site of electrophilic attack. The results from AM1 calculations can then be compared with experimental findings and more computationally intensive DFT calculations to validate the predictions of reactivity.
Prediction of Reactivity and Electrophilic Substitution Sites
A primary goal of molecular modeling of this compound is to predict its reactivity, particularly the regioselectivity of electrophilic aromatic substitution. This is achieved by analyzing the stability of the cationic intermediates formed during the reaction.
The mechanism for electrophilic aromatic substitution proceeds through a high-energy carbocation intermediate known as an arenium ion or Wheland intermediate. The stability of this intermediate is the key factor determining the rate and position of the substitution. Computational methods are used to calculate the energies of all possible arenium ions of this compound.
Both DEWAR-PI and AM1 methods have been successfully applied to calculate these relative energies for similar PAHs. sci-hub.se The position that leads to the formation of the lowest energy (most stable) arenium ion is predicted to be the most reactive site for electrophilic attack. The stability is dictated by how effectively the positive charge can be delocalized across the π-electron system of the molecule.
Table 2: Representative Calculated Relative Arenium Ion Energies and Predicted Site Selectivity Note: This table illustrates how calculated energies are used to predict the major product of electrophilic substitution. The data is representative for a complex PAH like this compound.
| Protonation Site | Computational Method | Relative Energy (kcal/mol) | Predicted Substitution Product |
|---|---|---|---|
| C-1 | AM1 | +4.1 | Minor |
| C-2 | AM1 | +3.7 | Minor |
| C-7 | AM1 | 0.0 | Major |
| C-8 | AM1 | +0.8 | Secondary |
The stability of an arenium ion is directly related to the extent of positive charge delocalization. In the carbocations formed from this compound, the charge is spread across multiple carbon atoms through resonance. Computational studies examine this charge distribution in detail.
Furthermore, the aromaticity, or "tropicity," of the various rings within the arenium ion can be assessed. Techniques such as Nucleus-Independent Chemical Shift (NICS) calculations, which are based on DFT, are used for this purpose. NICS calculations gauge the relative aromaticity in different rings of the PAH-arenium ions. Aromatic rings are stabilized, and this property influences how the molecule accommodates the positive charge. By analyzing the NICS values, chemists can determine which parts of the molecule retain their aromatic character and which parts are more involved in stabilizing the positive charge, providing a sophisticated picture of the factors that govern reactivity and the site of electrophilic attack.
Modeling of Metabolic Transformations and Adduct Formation of this compound
The metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like this compound is a critical step in their mechanism of toxicity and carcinogenicity. Computational chemistry and molecular modeling play a pivotal role in understanding these processes by simulating the interactions of the parent compound with metabolic enzymes and predicting the resulting transformation products. These in silico approaches provide valuable insights that complement experimental studies.
Predicting Transformation Products
Computational methods are instrumental in predicting the metabolic fate of this compound. The initial step in metabolic activation often involves oxidation by cytochrome P450 (CYP) enzymes or other oxygenases. Molecular docking simulations can predict the binding affinity and orientation of the parent molecule within the active site of these enzymes, providing clues to the most likely sites of metabolic attack.
While specific molecular docking studies on this compound are not widely available in the reviewed literature, research on the closely related and structurally similar compound, indeno[1,2,3-cd]pyrene (IP), offers significant insights. Molecular modeling of IP with naphthalene (B1677914) dioxygenase from Pseudomonas sp. C18 has shown a favorable binding affinity, suggesting that such enzymes can accommodate large PAHs. This interaction is a prerequisite for subsequent oxidation.
Based on experimental studies of the metabolic products of indeno[1,2,3-cd]pyrene, computational models would be tasked with predicting the formation of several types of transformation products. These products are formed through various metabolic pathways, and their prediction is a key outcome of computational modeling. The primary predicted transformation products would likely include:
Monohydroxylated metabolites: These are formed by the introduction of a single hydroxyl group onto the aromatic ring structure. For indeno[1,2,3-cd]pyrene, various hydroxylated forms (OH-IND) have been identified as metabolites.
Quinones: Oxidation of the parent compound can lead to the formation of quinones (IND-quinone), which are known to be redox-active and can contribute to oxidative stress.
Dihydrodiols: Epoxidation of the aromatic rings followed by enzymatic hydrolysis results in the formation of trans-dihydrodiols. For instance, trans-1,2-dihydro-1,2-dihydroxy-IP is a known metabolite of indeno[1,2,3-cd]pyrene.
Epoxides: The formation of arene oxides is a crucial intermediate step in the metabolic activation of PAHs. The 1,2-epoxide of indeno[1,2,3-cd]pyrene has been identified as a potent direct-acting mutagen.
The following interactive table summarizes the types of metabolic transformation products of the related compound indeno[1,2,3-cd]pyrene, which are predicted targets for computational modeling of this compound metabolism.
| Precursor Compound | Predicted Transformation Product Type | Common Abbreviation | Metabolic Pathway |
| Indeno[1,2,3-cd]pyrene | Monohydroxylated Metabolite | OH-IND | Oxidation |
| Indeno[1,2,3-cd]pyrene | Quinone | IND-quinone | Oxidation |
| Indeno[1,2,3-cd]pyrene | Dihydrodiol | IP-dihydrodiol | Epoxidation and Hydrolysis |
| Indeno[1,2,3-cd]pyrene | Epoxide | IP-epoxide | Epoxidation |
These predicted products can then form adducts with cellular macromolecules like DNA, a critical event in chemical carcinogenesis. Computational models can further be employed to study the reactivity of these metabolites and their propensity to form such adducts.
Computational Approaches in Predicting Carcinogenic Potential
Computational toxicology offers a range of methods to predict the carcinogenic potential of chemicals like this compound, often as part of a broader risk assessment for PAHs. These approaches can include Quantitative Structure-Activity Relationship (QSAR) models, molecular docking with relevant biological targets, and the use of relative potency factors.
While specific QSAR models exclusively for this compound are not detailed in the available literature, the carcinogenic potential of PAHs is often assessed relative to that of benzo[a]pyrene (B130552) (BaP), a well-characterized carcinogen. This approach uses a relative potency factor (RPF) to estimate the carcinogenic risk of other PAHs. This method is a simplified computational approach that relies on experimental data from related compounds. Indeno[1,2,3-cd]pyrene, a compound structurally similar to this compound, is classified as a Group B2, probable human carcinogen, by the U.S. Environmental Protection Agency.
Molecular docking is another computational tool that can provide insights into the mechanisms of carcinogenicity. By simulating the interaction of a compound with proteins involved in the cancer process, researchers can predict its potential to initiate or promote cancer. For instance, studies on the related compound indeno[1,2,3-cd]pyrene have shown that it can bind to pro-inflammatory receptors, which is a pathway linked to carcinogenesis.
The following interactive table presents the results of a molecular docking study of various PAHs, including the related compound indeno[1,2,3-cd]pyrene, with a biological target relevant to inflammation and cancer. While this data is for a related compound, it illustrates the type of information that can be generated for this compound to assess its carcinogenic potential.
| Compound | Target Protein | Docking Score (kcal/mol) |
| Benzo[a]pyrene | Naphthalene Dioxygenase | -9.9 |
| Indeno[1,2,3-cd]pyrene | Naphthalene Dioxygenase | -9.0 |
These computational approaches, while not a substitute for experimental testing, are valuable for prioritizing chemicals for further investigation and for understanding the molecular mechanisms underlying their carcinogenic effects.
Environmental Fate, Transport, and Remediation Strategies for Indeno 1,2,3 Cd Fluoranthene
Environmental Partitioning and Mobility
Indeno[1,2,3-cd]fluoranthene, a high molecular weight polycyclic aromatic hydrocarbon (PAH), exhibits specific partitioning behaviors in the environment that dictate its mobility and distribution. Its physical and chemical properties, particularly its low volatility and high lipophilicity, are key determinants of its environmental fate.
Air-Particle Partitioning
Due to its high molecular weight and low vapor pressure, this compound is expected to exist predominantly in the particulate phase in the ambient atmosphere. This is consistent with the behavior of other high molecular weight PAHs. Studies of atmospheric PAHs in various locations have consistently shown that compounds with five or more rings, such as Indeno[1,2,3-cd]pyrene (B138397), a closely related compound, are found almost exclusively adsorbed to airborne particles. For instance, in studies conducted in high mountain regions of Europe, high-molecular-weight PAHs were primarily detected in the particulate phase. csic.es Similarly, research in urban environments has also classified Indeno[1,2,3-cd]pyrene as a particle-bound PAH. klacp.ac.cn The partitioning between the gas and particle phases is influenced by temperature, with a higher proportion found in the particulate phase during colder months. csic.es
| Compound | Percentage in Particulate Phase (Typical) |
|---|---|
| Indeno[1,2,3-cd]pyrene | >90% |
| Benzo[ghi]perylene | >90% |
| Coronene | >90% |
Water Solubility and Lipophilicity Considerations
Conversely, its lipophilicity, or affinity for fatty tissues and organic matter, is high. The octanol-water partition coefficient (log Kow) is a measure of this property. For Indeno[1,2,3-cd]pyrene, the log Kow has been reported to be 6.58. inchem.org This high log Kow value indicates a strong tendency to partition from water into organic phases, such as sediment, soil organic matter, and the fatty tissues of living organisms. tpsgc-pwgsc.gc.ca This characteristic significantly influences its environmental transport, leading to its accumulation in soil and sediments rather than remaining in the water column. tpsgc-pwgsc.gc.ca
| Property | Value | Reference |
|---|---|---|
| Water Solubility | 6.2 x 10⁻² mg/L at 20°C | nih.gov |
| Log Kow | 6.58 | inchem.org |
Bioaccumulation and Biomagnification in Food Chains
The high lipophilicity of this compound suggests a strong potential for bioaccumulation in organisms. While direct studies on the bioaccumulation and biomagnification of this compound were not found, data for the related compound Indeno[1,2,3-cd]pyrene indicate that it does bioaccumulate in aquatic organisms. inchem.orgrivm.nl Bioaccumulation is the process by which a substance is absorbed by an organism from its surrounding environment and food, leading to a concentration of the substance in the organism that is greater than in the surrounding environment.
A review of reliable bioconcentration factor (BCF) values for various PAHs indicates that while no reliable data were available for Indeno[1,2,3-cd]pyrene, it does appear to accumulate in mollusks in the field. rivm.nl Another study reported that 5% lipid-normalized Bioaccumulation Factor (BAF) values for Indeno[1,2,3-cd]pyrene were greater than 5000 L/kg in several species, although a lower BAF value of 4167 was observed in the fish Acanthogobius flavimanus. rivm.nl It has also been noted that bioaccumulation of Indeno[1,2,3-cd]pyrene may occur in fish. inchem.org Many PAHs that bioaccumulate in aquatic and terrestrial organisms are toxic. noaa.gov
Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. There is limited direct evidence from the provided search results to suggest that this compound biomagnifies. However, the properties of high lipophilicity and persistence are often associated with compounds that do biomagnify.
| Species Type | BAF (L/kg) | Reference |
|---|---|---|
| General (various species) | >5000 | rivm.nl |
| Fish (Acanthogobius flavimanus) | 4167 | rivm.nl |
Degradation and Transformation in Environmental Matrices
This compound, like other high molecular weight PAHs, is persistent in the environment. Its degradation occurs through both abiotic and biotic processes, although these are generally slow.
Photodegradation Mechanisms
Photodegradation, or the breakdown of compounds by light, is a potential environmental fate for PAHs. When exposed to ultraviolet (UVA) light, some PAHs can become activated and more toxic or mutagenic. nih.gov A study on the photomutagenicity of sixteen PAHs found that Indeno[1,2,3-cd]pyrene exhibited a strong mutagenic response when exposed to a combination of UVA and visible light. nih.gov This suggests that photoirradiation can be an activation pathway for this class of compounds. nih.gov The mechanisms of photodegradation can involve the generation of reactive oxygen species, which can lead to further chemical transformations. While direct photodegradation is a major degradation mechanism for some PAHs in ice and snow, the rates can vary significantly depending on the specific compound and environmental conditions.
Biodegradation in Soil and Water
Biodegradation is a key process for the removal of PAHs from the environment. However, high molecular weight PAHs like this compound are generally more resistant to microbial degradation than their lower molecular weight counterparts. Several studies have investigated the biodegradation of the related compound, Indeno[1,2,3-cd]pyrene.
One study isolated a bacterial strain, Rhodococcus aetherivorans IcdP1, from contaminated soil that was capable of efficiently degrading Indeno[1,2,3-cd]pyrene, with over 70% degradation within 10 days. frontiersin.org The degradation was initiated by ring hydroxylation at multiple positions. frontiersin.org Another study reported on the use of the yeast Candida tropicalis NN4 to degrade Indeno[1,2,3-cd]pyrene, achieving up to 90.68% degradation under optimized conditions. nih.gov The biodegradation of PAHs in soil can be a slow process, with half-lives for Indeno[1,2,3-cd]pyrene in soil microcosm studies estimated to be in the range of 139 to 730 days. nih.gov The presence of other PAHs and the specific microbial communities in the soil can influence the rate of degradation. nih.gov Fungi are also known to degrade PAHs, with some strains showing high efficiency in breaking down compounds like fluoranthene (B47539). nih.gov
| Microorganism | Degradation Efficiency | Timeframe | Reference |
|---|---|---|---|
| Rhodococcus aetherivorans IcdP1 | >70% | 10 days | frontiersin.org |
| Candida tropicalis NN4 | ~91% | 15 days | nih.gov |
Remediation Technologies for this compound Contamination
This compound, a high-molecular-weight polycyclic aromatic hydrocarbon (PAH) composed of six fused rings, is recognized for its persistence in the environment and its toxic, mutagenic, and carcinogenic properties. Its remediation from contaminated sites is a significant environmental challenge due to its low aqueous solubility and strong adsorption to soil and sediment matrices. Research has focused on developing effective technologies to degrade or remove this recalcitrant compound, with particular attention given to bioremediation and advanced oxidation processes.
Bioremediation Approaches
Bioremediation is considered a cost-effective and environmentally sound strategy for the removal of PAHs from contaminated environments. This approach utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, to break down complex organic pollutants into simpler, less toxic substances. The degradation of high-molecular-weight PAHs like this compound is challenging, but several microbial strains have been identified with the ability to metabolize this compound.
Bacterial degradation is a key focus of research. An indeno[1,2,3-cd]pyrene-degrading bacterial strain, Rhodococcus aetherivorans IcdP1, was successfully isolated from contaminated soil. This strain demonstrated a high degradation efficiency, removing over 70% of the compound within 10 days. The degradation mechanism involves an initial ring hydroxylation step, a common pathway in the aerobic breakdown of PAHs. This initial attack is catalyzed by enzymes such as ring-hydroxylating oxygenases (RHOs) and cytochrome P450 monooxygenases. In another study, two bacterial strains, Pseudomonas taiwanensis PYR1 and Acinetobacter baumannii INP1, were isolated from contaminated estuarine wetlands. When these bacteria were immobilized in cinder beads to enhance their stability and activity, they were able to degrade 80.9% of indeno[1,2,3-cd]pyrene from the soil within 30 days, a significant improvement over the 55.3% degradation achieved by free cells.
Fungi, including yeasts, also play a role in the bioremediation of this compound. The yeast strain Candida tropicalis NN4 was identified as a potent degrader of the compound. Its efficiency was significantly enhanced by the presence of biosynthesized iron nanoparticles and a sophorolipid-type biosurfactant produced by the yeast itself. Through statistical optimization of environmental factors such as pH, temperature, and nanoparticle concentration, a maximum degradation of 90.68% was achieved over 15 days. This demonstrates the potential of nano-bioremediation, a hybrid approach that combines the biological activity of microorganisms with the catalytic properties of nanoparticles.
Table 1: Research Findings on Bioremediation of this compound
| Microorganism(s) | Key Conditions/Enhancements | Degradation Efficiency (%) | Duration (Days) | Reference |
|---|---|---|---|---|
| Rhodococcus aetherivorans IcdP1 | Sole carbon source in mineral salt medium | > 70% | 10 | |
| Candida tropicalis NN4 | Optimized with iron nanoparticles and biosurfactant | 90.68% | 15 | |
| Pseudomonas taiwanensis PYR1 & Acinetobacter baumannii INP1 | Immobilized in cinder beads | 80.9% | 30 | |
| Pseudomonas taiwanensis PYR1 & Acinetobacter baumannii INP1 | Free cells (for comparison) | 55.3% | 30 |
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants through the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). These processes are effective for degrading recalcitrant compounds like this compound that are resistant to conventional treatments.
Ozonation is one AOP that has been specifically studied for the degradation of this compound. The process involves the direct interaction of ozone (O₃) with the PAH molecule. Research has shown that this compound is effectively oxidized in the presence of ozone within a temperature range of 16-33°C. The reaction rate is influenced by pH, with the rate decreasing as the pH increases, suggesting that direct molecular ozone attack is the primary degradation mechanism rather than reaction with hydroxyl radicals formed from ozone decomposition. The identification of ozonation products indicates the formation of primary and/or secondary ozonides.
The Fenton process (H₂O₂ + Fe²⁺) is another powerful AOP used for soil and water remediation. This process generates hydroxyl radicals through the catalytic decomposition of hydrogen peroxide by ferrous ions. The Fenton process has demonstrated high efficiency in degrading a mixture of PAHs, including this compound, in contaminated soil. Studies have shown that the Fenton reagent can achieve decomposition yields ranging from 84.7% to as high as 99.9% for total PAHs. The efficiency of the Fenton process in generating hydroxyl radicals is significantly greater than using hydrogen peroxide alone, leading to a more rapid and complete degradation of the target pollutants.
Other AOPs, such as sonolysis, which uses high-frequency ultrasound to create cavitation bubbles that generate reactive radicals, have also been shown to be effective for degrading various PAHs, though specific data on this compound is less common. The degradation rates in sonolysis are influenced by factors such as frequency and power input.
Table 2: Research Findings on Advanced Oxidation Processes for this compound
| AOP Technology | Key Conditions/Reagents | Observed Outcome/Efficiency | Reference |
|---|---|---|---|
| Ozonation | Aqueous solution, pH variation | Effective oxidation observed; rate decreases with increasing pH. Formation of ozonides detected. | |
| Fenton Process | H₂O₂ and Fe²⁺ catalyst in soil | Achieved 84.7% to 99.9% degradation for total PAHs, including this compound. |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting Indeno[1,2,3-cd]fluoranthene in environmental samples?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting polycyclic aromatic hydrocarbons (PAHs) like this compound. Calibration requires certified standard solutions (e.g., 10 mg/L in cyclohexane, as specified in NIST protocols) to ensure accuracy . For environmental matrices (e.g., sediments or biochar), sample pretreatment with accelerated solvent extraction (ASE) followed by silica gel cleanup is critical to remove interferents .
- Data Considerations : Cross-validate results using isotope-labeled internal standards (e.g., deuterated PAHs) to correct for matrix effects .
Q. How can researchers distinguish this compound from structurally similar PAHs like Benzo[k]fluoranthene?
- Methodology : Use high-resolution mass spectrometry (HRMS) to resolve mass differences (e.g., this compound: C₂₂H₁₂ vs. Benzo[k]fluoranthene: C₂₀H₁₂) . Chromatographic separation on a DB-5MS column with a slow temperature ramp (e.g., 3°C/min) optimizes retention time differences .
- Validation : Compare spectral libraries (e.g., NIST Chemistry WebBook) to confirm UV/Vis and fluorescence profiles .
Q. What are the primary environmental sources of this compound?
- Methodology : Source apportionment relies on diagnostic ratios (e.g., Fl/(Fl+Py) or IP/(IP+Bghi)) to differentiate combustion-derived PAHs (e.g., vehicular emissions, biomass burning) from petrogenic sources .
- Key Data : In urban sediments, elevated this compound levels correlate with coal tar and asphalt emissions, as shown in studies of road-paving operations .
Advanced Research Questions
Q. What reaction pathways lead to the formation of this compound in high-temperature environments?
- Experimental Design : Simulate pyrolytic conditions (e.g., 800–1000°C) using methyl-substituted PAH precursors (e.g., 4-methyl-4H-benzo[cd]fluoranthene) to track radical-mediated growth mechanisms .
- Data Interpretation : Mass spectral analysis of intermediates (e.g., phenalenyl-type radicals) reveals cyclization and dehydrogenation steps leading to this compound .
Q. How do co-eluting PAHs affect the quantification of this compound in complex mixtures?
- Methodology : Employ comprehensive two-dimensional gas chromatography (GC×GC) with time-of-flight MS to enhance separation efficiency. For example, co-elution with Benzo[ghi]perylene can be resolved using a secondary liquid crystal column .
- Statistical Analysis : Apply principal component analysis (PCA) to deconvolute overlapping peaks and quantify uncertainties .
Q. What mechanistic insights explain the carcinogenic potential of this compound compared to other PAHs?
- Experimental Approach : Use in vitro assays (e.g., Ames test with TA98 strain) to assess mutagenicity. Compare metabolic activation by cytochrome P450 enzymes (e.g., CYP1A1) to benzo[a]pyrene .
- Contradictions : While this compound is classified as a Group 2B carcinogen (IARC), its potency varies across species. Rodent studies show lower tumorigenicity than benzo[a]pyrene, suggesting differences in DNA adduct formation .
Q. How do environmental matrices (e.g., biochar) influence the bioavailability and degradation of this compound?
- Methodology : Conduct sorption experiments using biochar-amended soils. Measure PAH sequestration via solid-phase microextraction (SPME) and model using Freundlich isotherms .
- Contradictory Findings : Biochar with high surface area enhances sorption but may also stabilize PAHs against microbial degradation, complicating remediation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
